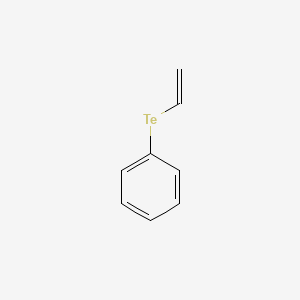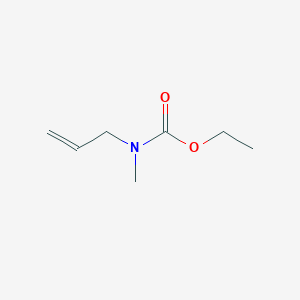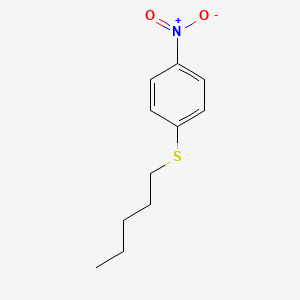![molecular formula C20H20O B14439030 2-Benzylidene-5-[(4-methylphenyl)methyl]cyclopentan-1-one CAS No. 78943-54-1](/img/structure/B14439030.png)
2-Benzylidene-5-[(4-methylphenyl)methyl]cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylidene-5-[(4-methylphenyl)methyl]cyclopentan-1-one is an organic compound known for its unique structure and properties. It features a cyclopentanone ring substituted with benzylidene and methylphenyl groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-5-[(4-methylphenyl)methyl]cyclopentan-1-one typically involves aldol condensation reactions. One common method is the reaction between cyclopentanone and benzaldehyde derivatives in the presence of a base catalyst. The reaction conditions often include:
Base Catalyst: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of recyclable catalysts and solvent-free conditions is also explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzylidene-5-[(4-methylphenyl)methyl]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl-substituted cyclopentanones.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-Benzylidene-5-[(4-methylphenyl)methyl]cyclopentan-1-one finds applications in various fields:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of dyes and photoinitiators for polymerization processes.
Mécanisme D'action
The mechanism of action of 2-Benzylidene-5-[(4-methylphenyl)methyl]cyclopentan-1-one involves its interaction with molecular targets through various pathways:
Molecular Targets: Enzymes and receptors involved in metabolic pathways.
Pathways Involved: Inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Bis(4-methoxybenzylidene)cyclopentanone
- 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide
Uniqueness
2-Benzylidene-5-[(4-methylphenyl)methyl]cyclopentan-1-one stands out due to its specific substitution pattern, which imparts unique reactivity and properties compared to similar compounds.
Propriétés
Numéro CAS |
78943-54-1 |
|---|---|
Formule moléculaire |
C20H20O |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
2-benzylidene-5-[(4-methylphenyl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C20H20O/c1-15-7-9-17(10-8-15)14-19-12-11-18(20(19)21)13-16-5-3-2-4-6-16/h2-10,13,19H,11-12,14H2,1H3 |
Clé InChI |
CTAMTYMFKSZMNW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC2CCC(=CC3=CC=CC=C3)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



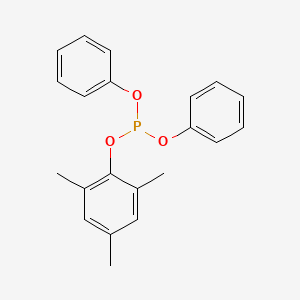
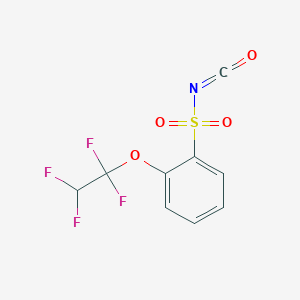

![Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate](/img/structure/B14438981.png)
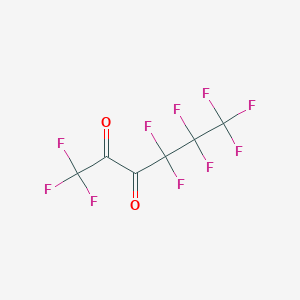

![4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol](/img/structure/B14438989.png)
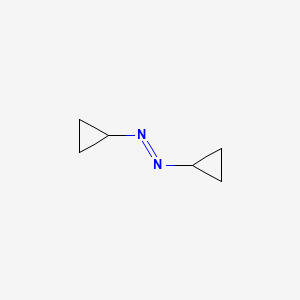
![(E)-but-2-enedioic acid;1-[4-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]-4-methylpiperazine](/img/structure/B14438996.png)
